molecular formula C13H16N2 B3419920 (R)-4-(3-Piperidinyl)-1H-indole CAS No. 16176-75-3

(R)-4-(3-Piperidinyl)-1H-indole

Cat. No.: B3419920
CAS No.: 16176-75-3
M. Wt: 200.28 g/mol
InChI Key: JWMGZQMVMZBMFM-UHFFFAOYSA-N
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Description

®-4-(3-Piperidinyl)-1H-indole is a chiral compound featuring an indole core substituted with a piperidine ring. This compound is of significant interest due to its potential pharmacological properties and its role as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-4-(3-Piperidinyl)-1H-indole typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the indole core, which can be derived from various starting materials such as aniline derivatives.

    Substitution Reaction: The piperidine ring is introduced through a substitution reaction, often using a piperidine derivative and a suitable leaving group on the indole core.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer. This can be achieved using chiral chromatography or by employing chiral auxiliaries during the synthesis.

Industrial Production Methods: In an industrial setting, the production of ®-4-(3-Piperidinyl)-1H-indole may involve:

    Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.

    Purification: Employing crystallization or distillation techniques to purify the compound.

    Chiral Resolution: Using advanced chiral separation techniques such as simulated moving bed chromatography to obtain the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions: ®-4-(3-Piperidinyl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The indole core can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of indole-2,3-diones.

    Reduction: The compound can be reduced using hydrogenation or metal hydrides, resulting in the formation of tetrahydroindole derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using N-bromosuccinimide in the presence of light.

Major Products:

    Oxidation: Indole-2,3-diones.

    Reduction: Tetrahydroindole derivatives.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

®-4-(3-Piperidinyl)-1H-indole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential anxiolytic and antidepressant effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-4-(3-Piperidinyl)-1H-indole involves its interaction with specific molecular targets:

    Receptor Binding: The compound may act as an agonist or antagonist at various receptors, including serotonin and dopamine receptors.

    Pathways Involved: It can modulate neurotransmitter release and reuptake, influencing mood and behavior.

Comparison with Similar Compounds

    (S)-4-(3-Piperidinyl)-1H-indole: The enantiomer of the compound, which may exhibit different pharmacological properties.

    1-(3-Piperidinyl)-1H-indole: A structural isomer with a different substitution pattern on the indole core.

    4-(3-Piperidinyl)-2H-indole: A positional isomer with the piperidine ring attached at a different position on the indole core.

Uniqueness: ®-4-(3-Piperidinyl)-1H-indole is unique due to its specific chiral configuration, which can result in distinct biological activity compared to its enantiomers and isomers.

Properties

IUPAC Name

4-piperidin-3-yl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-4-11(10-3-2-7-14-9-10)12-6-8-15-13(12)5-1/h1,4-6,8,10,14-15H,2-3,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWMGZQMVMZBMFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=C3C=CNC3=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501002284
Record name 4-(Piperidin-3-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501002284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81887-47-0, 81887-48-1, 16176-75-3
Record name 1H-Indole, 4-(3-piperidinyl)-, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081887470
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indole, 4-(3-piperidinyl)-, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081887481
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Piperidin-3-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501002284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(piperidin-3-yl)-1H-indole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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